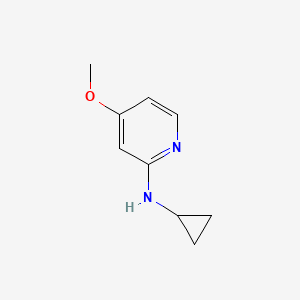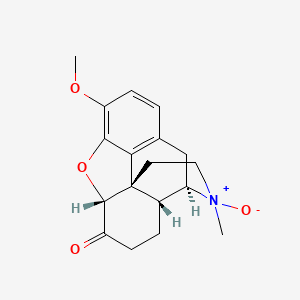
Hydrocodone N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocodone N-Oxide is a derivative of hydrocodone, an opioid commonly used for pain relief. This compound is characterized by the presence of an N-oxide functional group, which distinguishes it from its parent compound, hydrocodone. The addition of the N-oxide group can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocodone N-Oxide can be synthesized through the oxidation of hydrocodone. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically takes place in an aqueous medium at a controlled temperature to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more robust oxidizing agents and catalysts to increase yield and efficiency. For example, the use of peracids or transition metal catalysts can facilitate the oxidation process under milder conditions, reducing the risk of unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: Hydrocodone N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like zinc or iron in acidic conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or transition metal catalysts.
Reduction: Zinc or iron in acidic conditions.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Hydrocodone.
Substitution: Various substituted hydrocodone derivatives.
Scientific Research Applications
Hydrocodone N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide functional groups.
Biology: Investigated for its potential effects on biological systems, including its interaction with opioid receptors.
Medicine: Explored as a potential prodrug that can be converted to hydrocodone in vivo, offering a controlled release of the active drug.
Industry: Utilized in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other opioid derivatives
Mechanism of Action
The mechanism of action of hydrocodone N-oxide involves its interaction with opioid receptors in the central nervous system. The N-oxide group can influence the binding affinity and selectivity of the compound for these receptors. Upon reduction to hydrocodone, it exerts its analgesic effects by binding to the mu-opioid receptor, leading to the inhibition of pain signals .
Comparison with Similar Compounds
Hydrocodone: The parent compound, widely used for pain relief.
Oxycodone N-Oxide: Another N-oxide derivative with similar properties.
Codeine N-Oxide: A related compound with a similar structure but different pharmacological profile
Uniqueness: Hydrocodone N-Oxide is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of N-oxide groups on opioid activity and for developing new therapeutic agents .
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-,19?/m0/s1 |
InChI Key |
LBZKTMXJEFCCBK-PMDBGEGLSA-N |
Isomeric SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4)[O-] |
Canonical SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


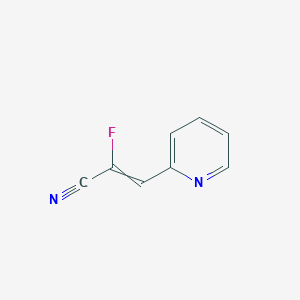
![3-[(E)-but-2-enoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B15287873.png)

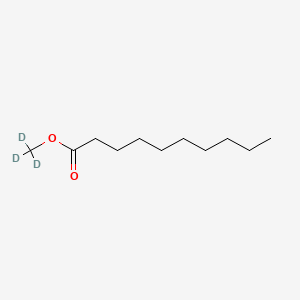
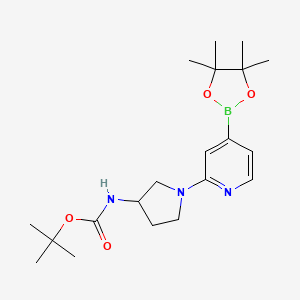
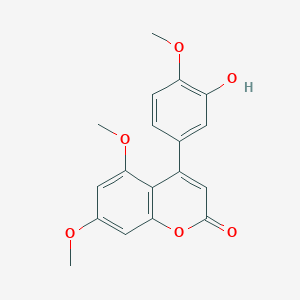
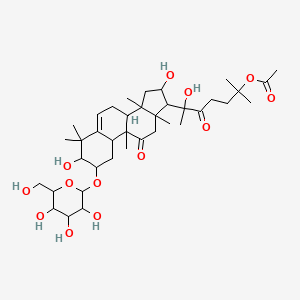
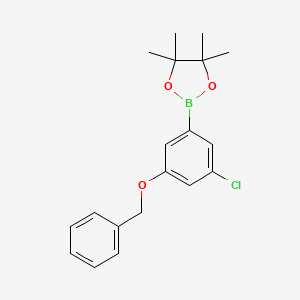
![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)

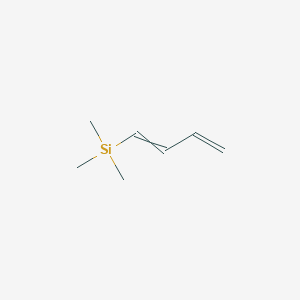
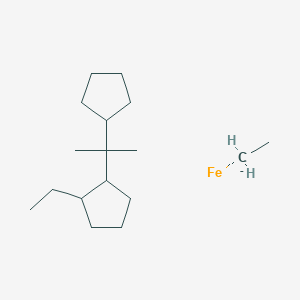
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
